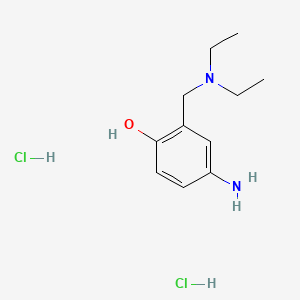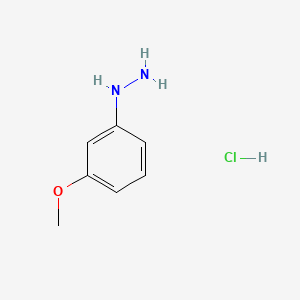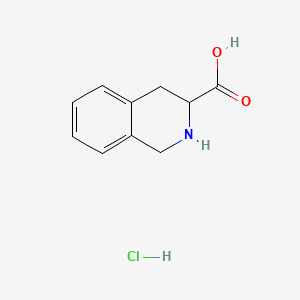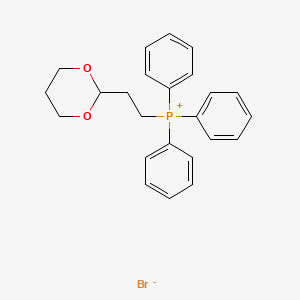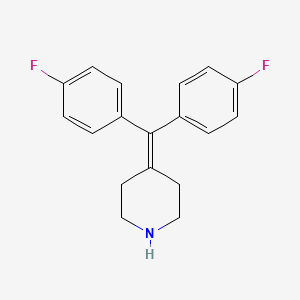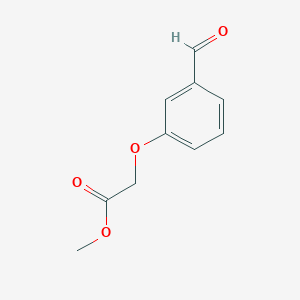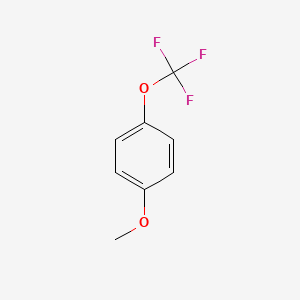
4-(三氟甲氧基)茴香醚
描述
4-(Trifluoromethoxy)anisole is an organic compound with the molecular formula C8H7F3O2 It is a clear, faintly yellow liquid that is known for its unique trifluoromethoxy group attached to an anisole structure
科学研究应用
4-(Trifluoromethoxy)anisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It’s known that the compound can undergo metalation preferentially or exclusively at the methoxy-neighboring position .
Mode of Action
The mode of action of 4-(Trifluoromethoxy)anisole involves its interaction with its targets through a process known as metalation . This process occurs preferentially or exclusively at the methoxy-neighboring position .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)anisole typically involves the introduction of a trifluoromethoxy group to an anisole derivative. One common method is the reaction of anisole with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)anisole may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and catalysts can vary depending on the desired purity and scale of production.
化学反应分析
Types of Reactions
4-(Trifluoromethoxy)anisole can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups to the aromatic ring.
相似化合物的比较
Similar Compounds
4-Methoxyanisole: Similar structure but lacks the trifluoromethoxy group.
4-Trifluoromethylanisole: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-Fluoroanisole: Contains a single fluorine atom instead of a trifluoromethoxy group.
Uniqueness
4-(Trifluoromethoxy)anisole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects
属性
IUPAC Name |
1-methoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAFZIOGGDPYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369307 | |
| Record name | 4-(Trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710-18-9 | |
| Record name | 1-Methoxy-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=710-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the trifluoromethoxy group in 4-(trifluoromethoxy)anisole influence its reactivity compared to anisole?
A1: The trifluoromethoxy (OCF3) group is a strong electron-withdrawing substituent, significantly more so than the methoxy (OCH3) group in anisole. [] This difference in electronic properties impacts the reactivity of 4-(trifluoromethoxy)anisole in several ways:
- Regioselectivity of Lithiation: While anisole undergoes ortho-lithiation, 4-(trifluoromethoxy)anisole is preferentially lithiated ortho to the methoxy group, even in the presence of strong bases like tert-butyllithium. This selectivity arises because the electron-withdrawing OCF3 group deactivates the aromatic ring towards electrophilic attack, making the ortho position to the methoxy group relatively more reactive. []
Q2: What is the primary reaction outcome when 4-(trifluoromethoxy)anisole reacts with sulfur trioxide?
A2: The reaction of 4-(trifluoromethoxy)anisole with SO3 leads to sulfonation exclusively at the 2-position, yielding 4-(trifluoromethoxy)-2-sulfonic acid as the major product. [] This regioselectivity is likely driven by a combination of steric and electronic factors. While the OCF3 group deactivates the ring, the 2-position is sterically less hindered than the 6-position, favoring electrophilic attack by SO3. Interestingly, prolonged reaction times can lead to a minor amount of sulfodemethylation, resulting in the formation of 4-(trifluoromethoxy)phenol-2-sulfonic acid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


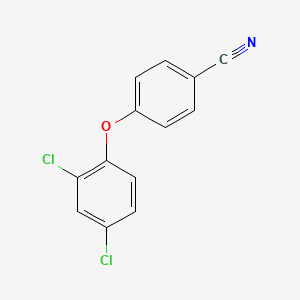
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)
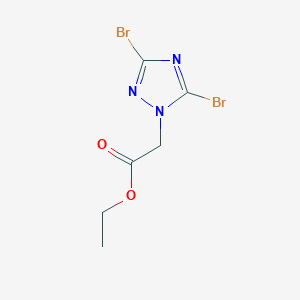
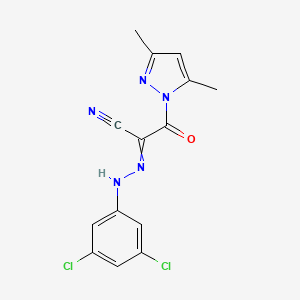
![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
